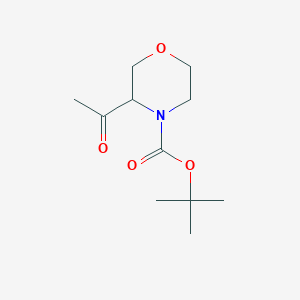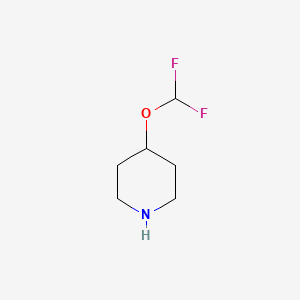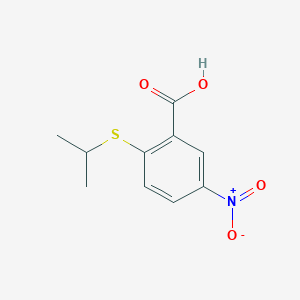![molecular formula C11H16BrN3 B1399694 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine CAS No. 690264-84-7](/img/structure/B1399694.png)
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Overview
Description
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a chemical compound with the empirical formula C9H11BrN2. It has a molecular weight of 227.10 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine can be represented by the SMILES stringBrc1ccc(nc1)N2CCCC2 . The InChI code for this compound is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . Physical And Chemical Properties Analysis
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine has been utilized in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives, after quantum mechanical investigations, showed potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Biological Activities
- A study on pyrimidine derivatives synthesized using a related compound demonstrated moderate antibacterial activity. These derivatives were synthesized via condensation reactions involving a similar brominated compound and were evaluated against bacterial pathogens (Afrough et al., 2019).
- Another research focused on synthesizing 1,2,4-triazoles starting from isonicotinic acid hydrazide, incorporating a similar compound, showed good to moderate antimicrobial activity. This indicates potential pharmaceutical applications (Bayrak et al., 2009).
Catalysis and Complex Formation
- Research involving (imino)pyridine palladium(II) complexes, which included similar bromopyridine compounds, explored their use as catalysts in ethylene dimerization. The study combined experimental and theoretical approaches to analyze the catalytic activity and selectivity of these complexes (Nyamato et al., 2015).
Safety And Hazards
The safety information available indicates that 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c12-10-3-4-11(14-9-10)13-5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUVKQJEPOEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

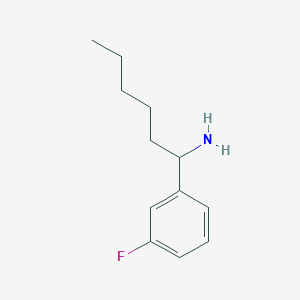
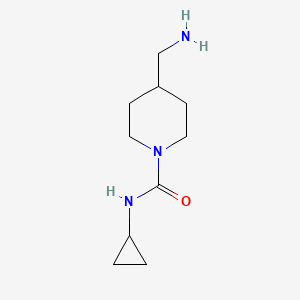
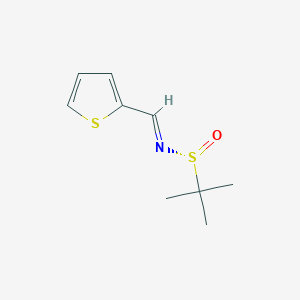
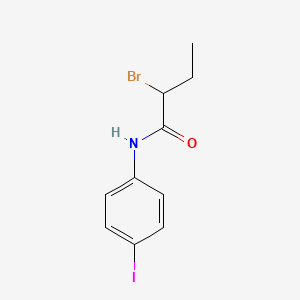
![4-Iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1399618.png)
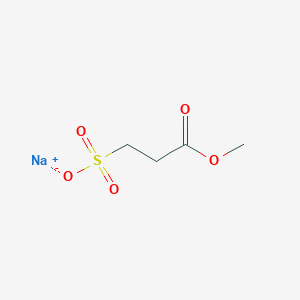
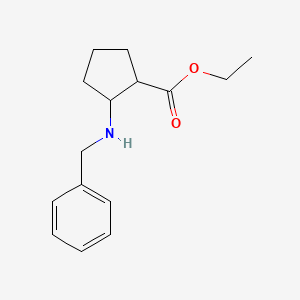
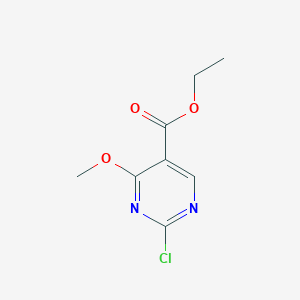
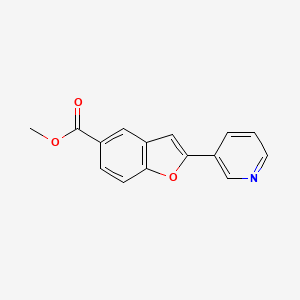
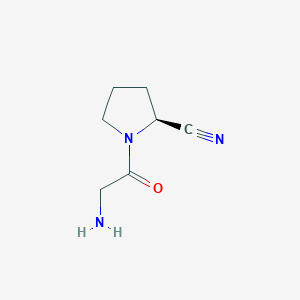
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
